Potassium tetraborate tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium tetraborate tetrahydrate is a Schiff base compound, known for its unique structural properties and versatile applications in various fields of science. This compound is characterized by the presence of an imine group (C=N) and a phenolic hydroxyl group, which contribute to its reactivity and functionality .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Potassium tetraborate tetrahydrate typically involves the condensation reaction between 4-hydroxybenzaldehyde and aniline. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium tetraborate tetrahydrate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The imine group can be reduced to form secondary amines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated phenolic compounds.

Applications De Recherche Scientifique

Potassium tetraborate tetrahydrate has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of Potassium tetraborate tetrahydrate involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-2-((Phenylimino)methyl)phenol: Another Schiff base with similar structural features but different positional isomerism.

N-Salicylideneaniline: A well-known Schiff base with applications in photochromic materials.

Uniqueness

Potassium tetraborate tetrahydrate is unique due to its specific structural arrangement, which imparts distinct reactivity and functionality compared to its isomers and other Schiff bases. Its ability to form stable metal complexes and its fluorescence properties make it particularly valuable in various scientific and industrial applications .

Activité Biologique

Potassium tetraborate tetrahydrate (PTB), chemically represented as B4K2O7⋅4H2O, is an inorganic compound that has garnered attention for its significant antibacterial properties, particularly against plant pathogens. This article synthesizes findings from various studies to elucidate the biological activity of PTB, focusing on its antibacterial effects, mechanisms of action, and implications for agricultural practices.

Antibacterial Properties

PTB has been shown to exhibit potent antibacterial activity against several species of bacteria, particularly those responsible for soft rot in plants. Key studies have highlighted its effectiveness against Pectobacterium and Dickeya species, which are notorious for causing significant agricultural losses.

Efficacy Against Plant Pathogens

- Complete Inhibition of Bacterial Growth : Research demonstrated that PTB at concentrations of 100 mM could completely inhibit the growth of Pectobacterium carotovorum at both pH 9.2 and adjusted pH 7.0. This was confirmed through flow cytometry and qPCR analysis, which indicated substantial bacterial cell death following exposure to PTB .

- Mechanism of Action : The mode of action appears to involve disruption of bacterial cell membranes, leading to cytoplasmic leakage and eventual cell death. Electron transmission microscopy revealed damage to the bacterial membranes after just five minutes of treatment with PTB .

- Resistance Mechanisms : Interestingly, studies have identified spontaneous PTB-resistant mutants among Pectobacterium species. Genome sequencing revealed mutations in genes associated with translation processes, suggesting that resistance may arise from alterations in protein synthesis mechanisms .

Study Overview

A series of experiments were conducted to assess the antibacterial activity of PTB against various strains of Dickeya and Pectobacterium. The results are summarized in the following table:

| Bacterial Species | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Pectobacterium carotovorum | 100 mM | Complete growth inhibition |

| Dickeya dadantii | 500 mM | Two zones of inhibition observed |

| Pectobacterium atrosepticum | 100 mM | Reduced disease severity in infected plants |

Implications for Agriculture

The application of PTB in agricultural settings offers a promising alternative to traditional chemical treatments for managing bacterial diseases in crops. For instance, dipping infected tomato fruits in a PTB solution significantly reduced soft rot incidence, demonstrating its practical utility in post-harvest disease management .

Propriétés

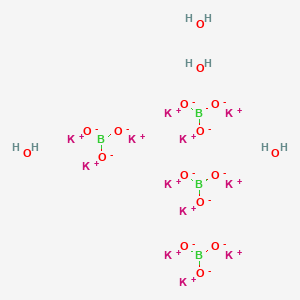

IUPAC Name |

dodecapotassium;tetraborate;tetrahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BO3.12K.4H2O/c4*2-1(3)4;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;;4*1H2/q4*-3;12*+1;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYGLZIYVWWWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].O.O.O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H8K12O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.